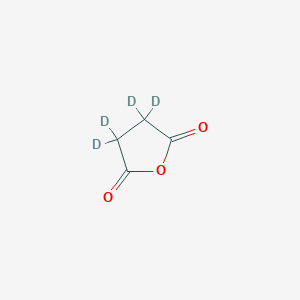
Chloroforme-D
Vue d'ensemble
Description
Synthesis Analysis
Chloroform-d is typically synthesized through the controlled reaction of chlorine with methane or methanol, where a deuteration step is introduced to replace hydrogen atoms with deuterium. The synthesis process is optimized to enhance the yield and purity of chloroform-d, considering factors like reaction temperature, time, and the molar ratio of reactants (Zhou Ji-cheng, 2007).
Molecular Structure Analysis
Chloroform-d exhibits a tetrahedral molecular structure with the central carbon atom bonded to one deuterium and three chlorine atoms. This structure has been extensively analyzed using techniques such as gas-phase electron diffraction and quantum-chemical calculations, revealing insights into its conformational properties and the influence of deuterium substitution on the molecular geometry (Diego M. Gil et al., 2016).
Chemical Reactions and Properties
Chloroform-d is involved in a variety of chemical reactions, highlighting its reactivity and the role of deuterium in influencing reaction mechanisms. Studies have shown that chloroform-d can participate in hydrogen bonding with acetone and dimethylsulfoxide (DMSO), demonstrating the dynamics of solute-solvent interactions and the impact of deuterium on hydrogen bond strength and exchange rates (K. Kwak et al., 2008).
Physical Properties Analysis
The physical properties of chloroform-d, such as boiling point, melting point, and density, are slightly altered due to the presence of deuterium. These properties are crucial for its application as a solvent in NMR spectroscopy, where its low volatility and compatibility with a wide range of chemical compounds are highly valued.
Chemical Properties Analysis
The chemical properties of chloroform-d, including acidity, reactivity, and solvation capabilities, are significantly influenced by the deuterium atom. Its behavior in chemical exchanges and interactions with other molecules, such as in hydrogen bonding and solvent effects on reactions, provides a basis for understanding its role in various chemical processes and its utility in spectroscopic analysis (L. Domingo & J. Andrés, 2003).
Applications De Recherche Scientifique
Analyse par Résonance Magnétique Nucléaire (RMN)
Il est largement utilisé dans les études de RMN à haute résolution en raison de sa pureté chimique et isotopique élevée . Par exemple, il a été utilisé comme solvant dans des études spectroscopiques de Résonance Magnétique Nucléaire du Proton (1H RMN) .
Spectroscopie de Résonance Magnétique Nucléaire du Phosphore-31 (31P RMN)
Le chloroforme-D a été utilisé comme solvant lors de l'étude spectrale de RMN 31P de divers composés . Cette technique est utilisée pour étudier les déplacements chimiques des composés contenant du phosphore.
Études d'adsorption
Les performances d'adsorption de composés organiques volatils (COV) comme le chloroforme ont été étudiées en utilisant le this compound . Ces études aident à comprendre le comportement d'adsorption et le mécanisme des COV contenant des hétéroatomes (Cl, S, O) .
Recherches spectroscopiques infrarouges
Des recherches spectrales infrarouges quantitatives sur les bandes d'élongation carbone-deutérium du this compound dans divers solvants organiques ont été rapportées . Ces études fournissent des informations sur les caractéristiques vibrationnelles de la molécule.
Études spectroscopiques de différence Raman
Des mélanges de this compound et de chloroforme liquide ont été étudiés en utilisant la spectroscopie de différence Raman afin d'évaluer les déplacements de fréquence dans les bandes ν1 et ν2 de CHCl3 et CDCl3 . Cela aide à comprendre les interactions moléculaires dans le mélange.
Études de stabilité de phase à haute pression
Le this compound peut être utilisé dans des études de stabilité de phase à haute pression . Ces études fournissent des informations sur les interactions intermoléculaires, telles que les liaisons hydrogène et les interactions halogène-halogène, dans des conditions de haute pression .
Mécanisme D'action
Target of Action
Chloroform-D, also known as Deuterochloroform, is primarily used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . It is widely employed in high-resolution NMR studies due to its high chemical and isotopic purity . The primary target of Chloroform-D is therefore the molecules being studied in NMR analysis.
Mode of Action
Chloroform-D interacts with its targets (the molecules being studied) by providing a medium that minimizes interference from water peaks during NMR analysis . This allows for a clearer and more accurate study of the molecules .
Biochemical Pathways
It plays a crucial role in facilitating the study of these pathways by providing a suitable environment for nmr analysis .
Pharmacokinetics
It’s worth noting that chloroform-d has a boiling point of 609 °C and a density of 1500 g/mL at 25 °C . These properties can impact its behavior as a solvent and its suitability for various experimental conditions.
Result of Action
The primary result of Chloroform-D’s action as an NMR solvent is the facilitation of clear and accurate NMR analysis. By minimizing interference from water peaks, Chloroform-D allows for the detailed study of molecular structures and interactions .
Action Environment
The efficacy and stability of Chloroform-D as an NMR solvent can be influenced by various environmental factors. For instance, temperature can affect the density of Chloroform-D and thus its performance as a solvent . Additionally, Chloroform-D is sensitive to light and can decompose to form phosgene and hydrogen chloride . Therefore, it is typically stored in brown-tinted bottles to slow this process and reduce its acidity .
Safety and Hazards
Propriétés
IUPAC Name |
trichloro(deuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904766 | |
| Record name | Deuterochloroform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Chloroform-d | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
865-49-6 | |
| Record name | Chloroform-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroform-d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterochloroform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H)chloroform | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROFORM-D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)


![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)

